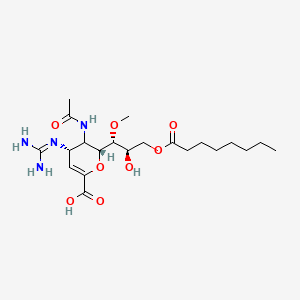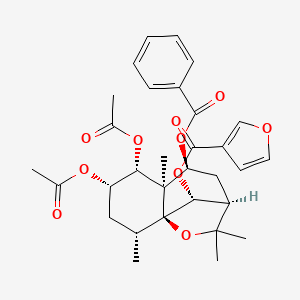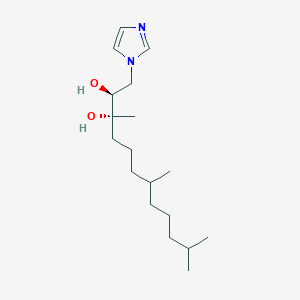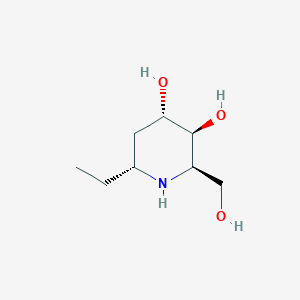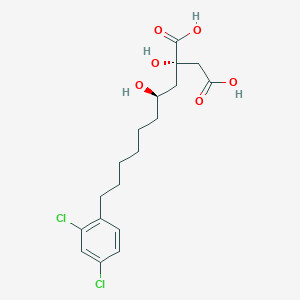
Phoenicanthusine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phoenicanthusine is a natural product found in Phoenicanthus obliquus with data available.
Aplicaciones Científicas De Investigación
Discovery and Structural Elucidation
Phoenicanthusine, a dimeric aporphine alkaloid, was first isolated from the stem bark of Phoenicanthus obliqua. Its unique structure, being the first example of a N-6--C-4' and C-7--C-5' linked dimeric aporphine alkaloid, was elucidated using various NMR and HRMS studies. This discovery expanded the understanding of alkaloid structures in natural products (Wijeratne et al., 2001).
Potential Pharmacological Applications
While specific studies focusing on the pharmacological applications of Phoenicanthusine are limited, research in the broader field of herbal psychopharmacology provides insights. For example, studies on various psychotropic herbal medicines have revealed their potential in treating mood, anxiety, and sleep disorders, highlighting the role of phytochemicals in mental health. Phoenicanthusine, as a unique alkaloid, could be a subject of interest in future research in this area (Sarris et al., 2011).
Broader Implications in Ethnopharmacology
In the context of ethnopharmacology, the discovery and study of compounds like Phoenicanthusine contribute to understanding the medicinal uses of plants. Ethnopharmacology explores the traditional uses of plants and their derivatives, and compounds like Phoenicanthusine provide valuable insights into the pharmacological potential of natural products (Gilani & Atta-ur-rahman, 2005).
Propiedades
Nombre del producto |
Phoenicanthusine |
|---|---|
Fórmula molecular |
C38H32N2O6 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
(2S,17S)-8,9,13,14-tetramethoxy-3-methyl-24,26-dioxa-3,18-diazadecacyclo[19.13.2.14,12.02,17.06,11.018,35.023,27.028,36.029,34.016,37]heptatriaconta-1(35),4(37),5,7,9,11,13,15,21,23(27),28(36),29,31,33-tetradecaene |
InChI |
InChI=1S/C38H32N2O6/c1-39-24-12-19-14-25(41-2)26(42-3)15-22(19)32-30(24)23(16-27(43-4)37(32)44-5)34-36(39)33-21-9-7-6-8-20(21)31-29-18(10-11-40(34)35(29)33)13-28-38(31)46-17-45-28/h6-9,12-16,34,36H,10-11,17H2,1-5H3/t34-,36-/m0/s1 |
Clave InChI |
MEVPVZCCMPLQMI-GIWKVKTRSA-N |
SMILES isomérico |
CN1[C@@H]2[C@H](C3=CC(=C(C4=C5C=C(C(=CC5=CC1=C34)OC)OC)OC)OC)N6CCC7=CC8=C(C9=C7C6=C2C1=CC=CC=C19)OCO8 |
SMILES canónico |
CN1C2C(C3=CC(=C(C4=C5C=C(C(=CC5=CC1=C34)OC)OC)OC)OC)N6CCC7=CC8=C(C9=C7C6=C2C1=CC=CC=C19)OCO8 |
Sinónimos |
phoenicanthusine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





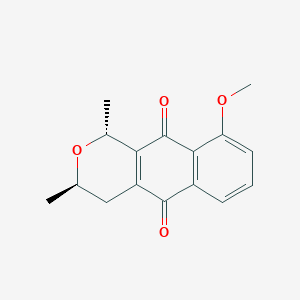
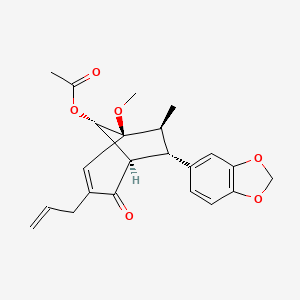
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-2,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245056.png)
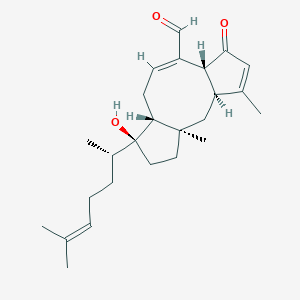
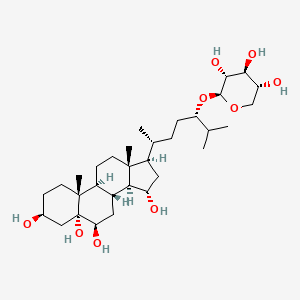
![2-(Hydroxymethyl)-3-[(E)-1-pentenyl]phenol](/img/structure/B1245067.png)
